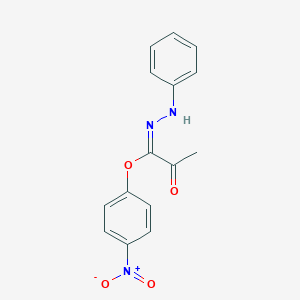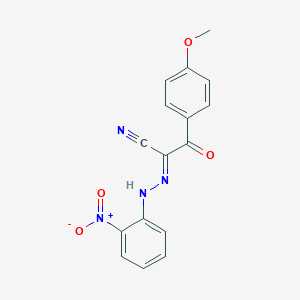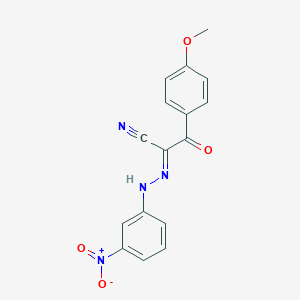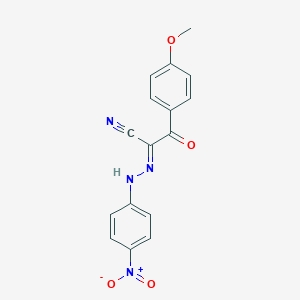
4-nitrophenyl 2-oxo-N-phenylpropanehydrazonoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-phenylpropanehydrazonic acid (4-nitrophenyl) ester is a C-nitro compound.
Scientific Research Applications
1. Enzyme Activity Visualization
The compound 4-nitrophenyl derivatives, specifically p-nitrophenyl substituted ditetrazoles, have been used in the cytochemical visualization of enzyme activity in tissue sections. These compounds allow for the observation of enzymatic activity under aerobic conditions after a short incubation period (Nachlas, Tsou, De Souza, Cheng, & Seligman, 1957).
2. Polymer Research for Optical Storage
In polymer science, compounds like 4-nitrophenyl ethers have been used to create copolymers with applications in optical storage. These copolymers, when synthesized with specific compounds, can demonstrate significant shifts in their absorption spectra and birefringence properties (Meng, Natansohn, Barrett, & Rochon, 1996).
3. Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers are proposed as effective photoreagents for protein crosslinking and affinity labeling. They remain unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation with light, making them useful in biochemical research (Jelenc, Cantor, & Simon, 1978).
4. Analytical Chemistry Applications
In analytical chemistry, 4-nitrophenyl derivatives are used for the quantitative determination of compounds. For instance, they are used in ion-pair HPLC methods for the simultaneous quantitation of 4-nitrophenol and its conjugates (Almási, Fischer, & Perjési, 2006).
5. Electrochemical Modification and Analysis
These compounds are also significant in electrochemical studies, such as the electrochemical modification of electrodes and the study of electrochemical behavior of certain drugs (Ortiz, Saby, Champagne, & Bélanger, 1998).
6. In Silico Analysis in Drug Research
Recently, 4-nitrophenyl derivatives have been analyzed in silico for their potential as non-peptidic inhibitors in COVID-19 treatment, indicating their relevance in contemporary medicinal chemistry (Udugade et al., 2022).
properties
Product Name |
4-nitrophenyl 2-oxo-N-phenylpropanehydrazonoate |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28g/mol |
IUPAC Name |
(4-nitrophenyl) (1E)-2-oxo-N-phenylpropanehydrazonate |
InChI |
InChI=1S/C15H13N3O4/c1-11(19)15(17-16-12-5-3-2-4-6-12)22-14-9-7-13(8-10-14)18(20)21/h2-10,16H,1H3/b17-15+ |
InChI Key |
STIQDWNLCUIMME-BMRADRMJSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386047.png)
![2-[(3-Chloro-2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386050.png)
![2-[(4-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386052.png)
![2-[(2,4-Dichlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386055.png)
![2-[(4-Chlorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B386056.png)
![2-[(2-Chlorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B386057.png)
![1-Bromo-2-phenylnaphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B386060.png)
![2-[(3-Chlorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B386061.png)
![3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386064.png)

![3-(4-Methoxyphenyl)-3-oxo-2-[(2,4,6-trichlorophenyl)hydrazono]propanenitrile](/img/structure/B386067.png)
![2-[(2,4-Dichlorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B386069.png)

